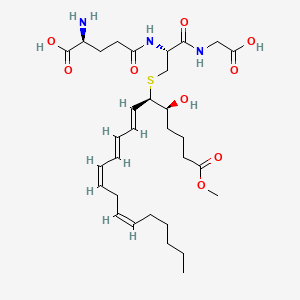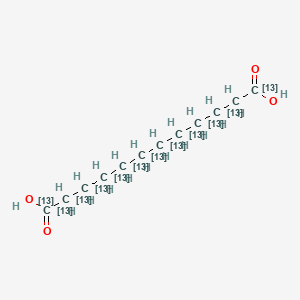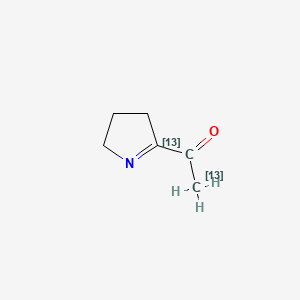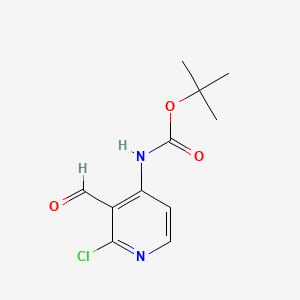
tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate
Overview
Description
tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate: is a chemical compound with the molecular formula C11H13ClN2O3 and a molecular weight of 256.69 g/mol It is a derivative of pyridine, featuring a tert-butyl carbamate group and a chloroformyl substituent on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate typically involves the reaction of 2-chloro-3-formylpyridine with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature.
Reduction Reactions: Reducing agents (e.g., sodium borohydride), solvent (e.g., ethanol), room temperature.
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate), solvent (e.g., water), elevated temperature.
Major Products Formed:
Substitution Reactions: Products with nucleophiles replacing the chloro group.
Reduction Reactions: Alcohol derivatives of the compound.
Oxidation Reactions: Carboxylic acid derivatives of the compound.
Scientific Research Applications
Chemistry: tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may serve as a precursor for the development of pharmaceuticals targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be utilized in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate depends on its specific applicationThe presence of the chloroformyl and carbamate groups allows for specific interactions with target molecules, which can result in inhibitory or activating effects .
Comparison with Similar Compounds
- tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate
- tert-Butyl (3-formylpyridin-4-yl)carbamate
- tert-Butyl (4-formylpyridin-3-yl)carbamate
Comparison: tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate is unique due to the specific positioning of the chloro and formyl groups on the pyridine ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from its analogs .
Properties
IUPAC Name |
tert-butyl N-(2-chloro-3-formylpyridin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-8-4-5-13-9(12)7(8)6-15/h4-6H,1-3H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHFPXDHWTUUCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=NC=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681005 | |
| Record name | tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893423-62-6 | |
| Record name | tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4,6-Dihydroxy-2-pyrimidinyl)amino]benzonitrile-13C3](/img/structure/B565725.png)
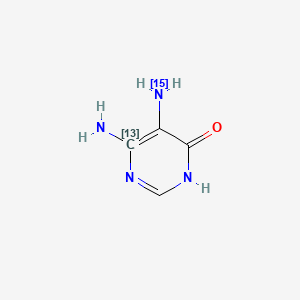

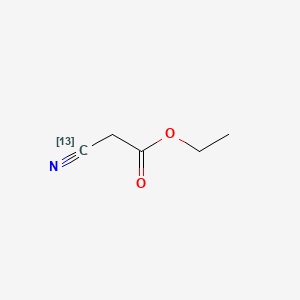
![Dibenzyl {2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl}methyl Phosphate](/img/structure/B565734.png)
![4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol](/img/structure/B565735.png)
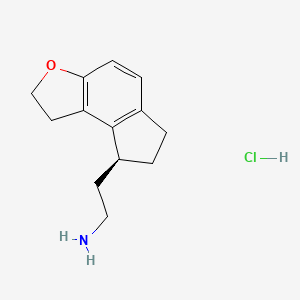
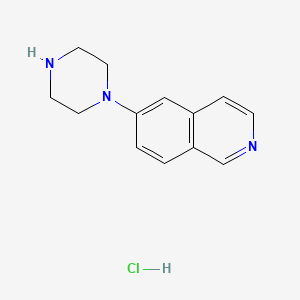
![4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol](/img/structure/B565738.png)
